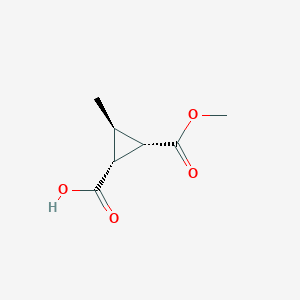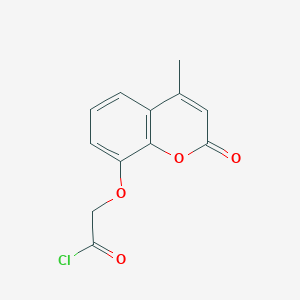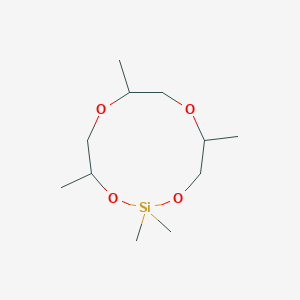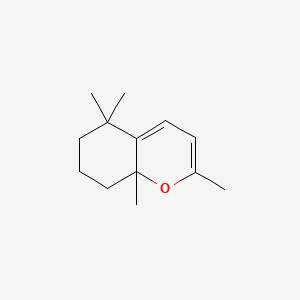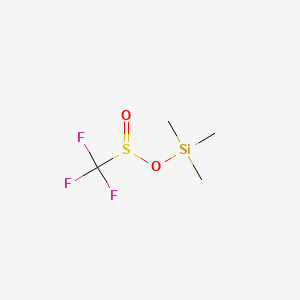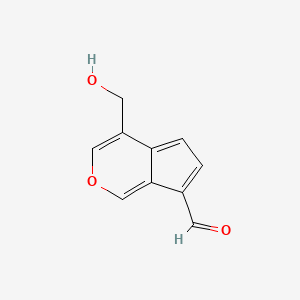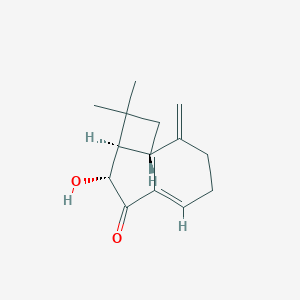![molecular formula C16H10N2Na4O16S4 B13794683 2,6-Anthracenedisulfonic acid, 9,10-dihydro-1,5-dihydroxy-9,10-dioxo-4,8-bis[(sulfomethyl)amino]-, tetrasodium salt CAS No. 6370-93-0](/img/structure/B13794683.png)
2,6-Anthracenedisulfonic acid, 9,10-dihydro-1,5-dihydroxy-9,10-dioxo-4,8-bis[(sulfomethyl)amino]-, tetrasodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Anthracenedisulfonic acid, 9,10-dihydro-1,5-dihydroxy-9,10-dioxo-4,8-bis[(sulfomethyl)amino]-, tetrasodium salt is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes multiple sulfonic acid groups and hydroxyl groups, making it highly soluble in water and reactive under various conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Anthracenedisulfonic acid, 9,10-dihydro-1,5-dihydroxy-9,10-dioxo-4,8-bis[(sulfomethyl)amino]-, tetrasodium salt typically involves multiple steps. The starting material is often anthracene, which undergoes sulfonation to introduce sulfonic acid groups at the 2 and 6 positions. This is followed by oxidation to form the quinone structure at the 9 and 10 positions. The introduction of hydroxyl groups at the 1 and 5 positions and the sulfomethylamino groups at the 4 and 8 positions are achieved through further functionalization reactions. The final step involves neutralization with sodium hydroxide to form the tetrasodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity. The sulfonation and oxidation steps are carefully monitored, and the final product is purified using crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
2,6-Anthracenedisulfonic acid, 9,10-dihydro-1,5-dihydroxy-9,10-dioxo-4,8-bis[(sulfomethyl)amino]-, tetrasodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the quinone structure back to the corresponding dihydroxy compound.
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures and pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of additional quinone structures, while reduction can yield dihydroxy derivatives.
Scientific Research Applications
2,6-Anthracenedisulfonic acid, 9,10-dihydro-1,5-dihydroxy-9,10-dioxo-4,8-bis[(sulfomethyl)amino]-, tetrasodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and as a fluorescent probe due to its unique optical properties.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The sulfonic acid groups enhance its solubility and reactivity, allowing it to participate in various biochemical and chemical processes. The quinone structure plays a crucial role in redox reactions, making it a valuable tool in oxidative and reductive processes.
Comparison with Similar Compounds
Similar Compounds
9,10-Anthraquinone-2,6-disulfonic acid disodium salt: Similar structure but lacks the hydroxyl and sulfomethylamino groups.
Anthraquinone-2,6-disulfonic acid disodium salt: Another related compound with similar sulfonic acid groups but different functionalization.
Uniqueness
The uniqueness of 2,6-Anthracenedisulfonic acid, 9,10-dihydro-1,5-dihydroxy-9,10-dioxo-4,8-bis[(sulfomethyl)amino]-, tetrasodium salt lies in its combination of sulfonic acid, hydroxyl, and sulfomethylamino groups, which confer distinct chemical and physical properties. This makes it highly versatile and useful in various scientific and industrial applications.
Properties
CAS No. |
6370-93-0 |
|---|---|
Molecular Formula |
C16H10N2Na4O16S4 |
Molecular Weight |
706.5 g/mol |
IUPAC Name |
tetrasodium;1,5-dihydroxy-9,10-dioxo-4,8-bis(sulfonatomethylamino)anthracene-2,6-disulfonate |
InChI |
InChI=1S/C16H14N2O16S4.4Na/c19-13-7(37(29,30)31)1-5(17-3-35(23,24)25)9-11(13)16(22)10-6(18-4-36(26,27)28)2-8(38(32,33)34)14(20)12(10)15(9)21;;;;/h1-2,17-20H,3-4H2,(H,23,24,25)(H,26,27,28)(H,29,30,31)(H,32,33,34);;;;/q;4*+1/p-4 |
InChI Key |
JSDXKZGBEIYAFT-UHFFFAOYSA-J |
Canonical SMILES |
C1=C(C2=C(C(=C1S(=O)(=O)[O-])O)C(=O)C3=C(C2=O)C(=C(C=C3NCS(=O)(=O)[O-])S(=O)(=O)[O-])O)NCS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


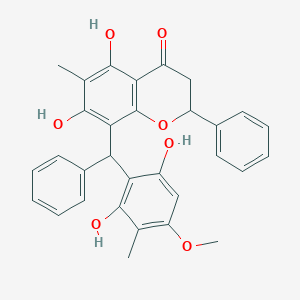
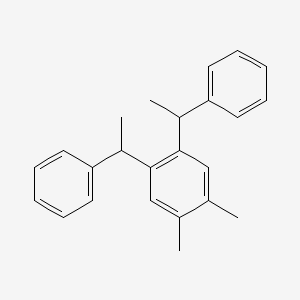
![Trisodium;5-[[4-[[4-[(4-acetamidophenyl)diazenyl]-7-sulfonatonaphthalen-1-yl]diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]-6-hydroxynaphthalene-2-sulfonate](/img/structure/B13794624.png)
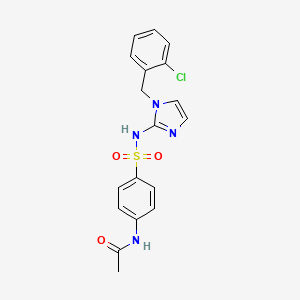
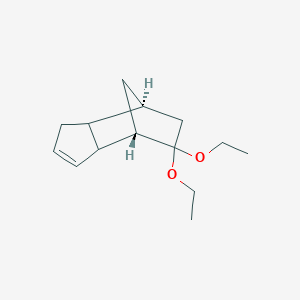
![1-[(3,4-Dihydroxyphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B13794661.png)
